molecular formula C15H19N3 B11782106 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine

Cat. No.: B11782106
M. Wt: 241.33 g/mol
InChI Key: RMBALCNGKRXBAM-UHFFFAOYSA-N
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Description

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is a compound that features a piperidine ring attached to an isoquinoline moiety via a methylene bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine typically involves the reaction of isoquinoline derivatives with piperidine derivatives. One common method includes the use of isoquinoline-1-carboxaldehyde and piperidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline and piperidine derivatives .

Scientific Research Applications

1-(Isoquinolin-1-ylmethyl)piperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    1-Benzylpiperidin-3-amine: Similar in structure but with a benzyl group instead of an isoquinoline moiety.

    1-(Pyridin-3-ylmethyl)piperidin-3-amine: Features a pyridine ring instead of an isoquinoline ring.

    1-(Quinolin-1-ylmethyl)piperidin-3-amine: Contains a quinoline ring instead of an isoquinoline ring.

Uniqueness: 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. The isoquinoline ring enhances its ability to intercalate with DNA, while the piperidine ring provides flexibility and potential for various chemical modifications .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-(isoquinolin-1-ylmethyl)piperidin-3-amine

InChI

InChI=1S/C15H19N3/c16-13-5-3-9-18(10-13)11-15-14-6-2-1-4-12(14)7-8-17-15/h1-2,4,6-8,13H,3,5,9-11,16H2

InChI Key

RMBALCNGKRXBAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NC=CC3=CC=CC=C32)N

Origin of Product

United States

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